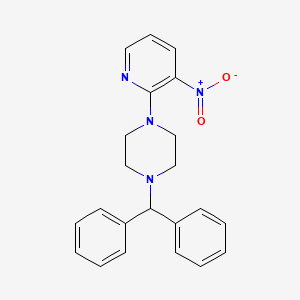

1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

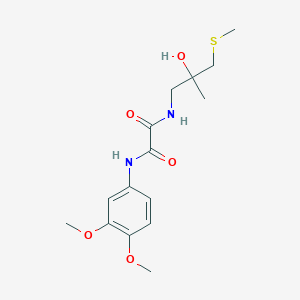

1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine is a chemical compound with the molecular formula C22H22N4O2 . It’s a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .Molecular Structure Analysis

The structure of the compound reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral. There is a large discrepancy in the bond angles around the piperazine N atoms .Chemical Reactions Analysis

The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The solvent was evaporated to get a crude product which was purified by column chromatography over silica gel using hexane/ethyl acetate (8:2) as an eluent .Applications De Recherche Scientifique

Antimicrobial Activity

1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine and its analogs have been studied for their antimicrobial properties. For example, 1-Benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazine demonstrated significant antibacterial activity against various Bacillus and Clostridium species. It notably inhibited protein and DNA synthesis in Clostridium perfringens 13, suggesting its potential as an antibacterial agent (Yung, Gilroy, & Mahony, 1978). Another study reported the synthesis of hydrazones of 1-Benzhydryl-4-aminopiperazines, which exhibited antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Yung, Mahony, & Whitehouse, 1971).

Structural and Molecular Analysis

Several studies have focused on the synthesis and structural analysis of 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine derivatives. These include characterizations through spectroscopic methods and X-ray crystallography. The insights gained from these studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, such as materials science and pharmaceutical research (Vinaya et al., 2008).

Anticancer Potential

Research has also explored the anticancer potential of 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine derivatives. For instance, a study on 1-benzhydryl-sulfonyl-piperazine derivatives found significant inhibitory activity against MDA-MB-231 human breast cancer cell proliferation, suggesting their potential as chemotherapeutic agents (Kumar et al., 2007).

Antihypertensive Effects

Compounds containing 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine moieties have been evaluated for their antihypertensive effects. A study on novel 1,4-dihydropyridine derivatives with benzhydrylpiperazinyl and benzhydrylpiperidinyl groups showed potent antihypertensive activity, suggesting their potential in developing new cardiovascular drugs (Ashimori et al., 1991).

Anticonvulsant Properties

The anticonvulsant properties of benzhydryl piperazine derivatives have been explored, revealing that certain N-Mannich bases derived from benzhydryl-pyrrolidine-2,5-diones exhibited significant effectiveness against convulsions in experimental models. This points towards their potential use in treating epilepsy and related disorders (Rybka et al., 2016).

Propriétés

IUPAC Name |

1-benzhydryl-4-(3-nitropyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c27-26(28)20-12-7-13-23-22(20)25-16-14-24(15-17-25)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,21H,14-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJWXRHOZQEWFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2369774.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2369775.png)

![N-[(4-methylphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![(4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2369786.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2369792.png)

![3-butyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2369794.png)

![Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2369797.png)